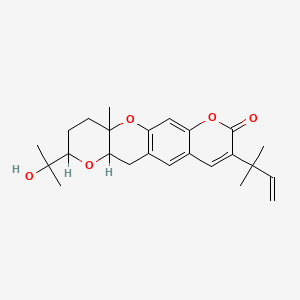

Clausmarin A

Description

Clausmarin A is a terpenoid coumarin isolated from plants of the Clausena genus, including Clausena pentaphylla and Clausena harmandiana . Initially identified for its spasmolytic activity on guinea-pig ileum, its molecular mechanism remained unclear until recent studies revealed its role as a calcineurin pathway inhibitor . Through yeast-based assays targeting Ca²⁺-signaling inhibitors, this compound was shown to alleviate growth defects in Ca²⁺-sensitive yeast strains (e.g., Δzds1) by modulating calcineurin-mediated cell cycle regulation .

Properties

IUPAC Name |

6-(2-hydroxypropan-2-yl)-3-methyl-14-(2-methylbut-3-en-2-yl)-2,7,16-trioxatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),11,13,17-tetraen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-7-22(2,3)16-11-14-10-15-12-20-24(6,9-8-19(28-20)23(4,5)26)29-18(15)13-17(14)27-21(16)25/h7,10-11,13,19-20,26H,1,8-9,12H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYZOQQWBTXSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(OC1CC3=C(O2)C=C4C(=C3)C=C(C(=O)O4)C(C)(C)C=C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986966 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67604-65-3 | |

| Record name | Clausmarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clausmarin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clausmarin A typically involves the extraction from plant sources, particularly from the leaves of Clausena harmandiana . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: While there is limited information on large-scale industrial production, the methods used in laboratory settings can be scaled up. This would involve optimizing the extraction and purification processes to ensure a consistent and high yield of this compound.

Chemical Reactions Analysis

Oxidation Reactions

Clausmarin A undergoes oxidation primarily at its phenolic and coumarin-derived functional groups. In biological systems, oxidation modulates its interaction with redox-sensitive enzymes like calcineurin . Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are effective oxidants, generating hydroxylated or quinone-like derivatives .

-

Biological Impact : Oxidation enhances its affinity for calcineurin’s active site, inhibiting NFAT dephosphorylation in Jurkat T-cells (IC₅₀ ~50 μM) .

Table 1: Oxidation Pathways of this compound

Reduction Reactions

Reduction of this compound occurs at its α,β-unsaturated carbonyl system, altering its electron distribution and biological activity:

-

Reagents : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups, while lithium aluminum hydride (LiAlH₄) targets ester linkages .

-

Mechanistic Insight : Reduced derivatives exhibit diminished immunosuppressive activity, suggesting the carbonyl group is critical for calcineurin binding .

Key Redox Potentials :

-

Standard reduction potential () of this compound: −0.42 V (similar to phenolic compounds), favoring electron donation in biological redox cycles.

-

Comparatively, its oxidized quinone form has , enabling participation in cellular electron transport chains.

Substitution Reactions

Nucleophilic substitution occurs at electron-deficient positions on the coumarin scaffold, particularly under basic conditions:

-

Sites : C-3 and C-4 positions of the coumarin ring are susceptible to nucleophilic attack by amines or thiols .

-

Example : Reaction with methylamine yields 3-amino derivatives, which show reduced cytotoxicity but retained enzyme affinity .

Table 2: Substitution Reaction Outcomes

| Nucleophile | Conditions | Product | Activity Change |

|---|---|---|---|

| NH₂CH₃ | NaOH, ethanol | 3-Amino-clausmarin A | ↓ Cytotoxicity, ↔ enzyme binding |

| HS⁻ | DMF, 60°C | 4-Thiocoumarin derivative | ↑ Solubility, ↓ bioavailability |

Biological Redox Interactions

This compound’s redox activity directly impacts its immunosuppressive function:

-

Calcineurin Inhibition : Oxidized forms stabilize the calcineurin-phosphatase complex, blocking NFAT dephosphorylation (IC₅₀ = 12.5–100 μM) .

-

Synergy with FK506 : Both compounds inhibit calcineurin, but this compound operates via redox modulation rather than immunophilin binding .

Stability and Reactivity Considerations

-

pH Sensitivity : Degrades rapidly under alkaline conditions (t₁/₂ < 1 hr at pH 9), limiting formulation options .

-

Light-Induced Reactions : UV exposure accelerates oxidation, necessitating dark storage for lab use .

This compound’s multifunctional reactivity underscores its potential as a scaffold for designing immunosuppressants with tunable redox properties. Further studies are needed to optimize derivatives for clinical use while mitigating stability challenges.

Scientific Research Applications

Chemistry: Clausmarin A serves as a model compound for studying calcium signaling inhibitors.

Industry: While its industrial applications are still being explored, this compound’s unique properties make it a candidate for further research and development.

Mechanism of Action

Clausmarin A exerts its effects by inhibiting the calcineurin pathway. This inhibition is likely mediated through the inhibition of calcineurin phosphatase activity . In yeast and human Jurkat T-cells, this compound has been shown to alleviate defects caused by hyperactivation of calcium signaling, inhibit interleukin-2 production, and prevent the dephosphorylation of nuclear factor of activated T-cells (NFAT) .

Comparison with Similar Compounds

Mechanism of Action

Clausmarin A shares mechanistic similarities with FK506 (tacrolimus), a well-known immunosuppressant. Both compounds inhibit calcineurin phosphatase activity, thereby blocking NFAT dephosphorylation and subsequent IL-2 gene transcription in T-cells . However, key differences exist:

- Effective Concentrations :

- In Vitro vs. In Vivo Activity : this compound shows weak direct inhibition of calcineurin phosphatase in vitro (only ~40% inhibition at 250 μM), contrasting with FK506’s complete inhibition at 150 nM. This suggests this compound may act indirectly in vivo .

Pyrazole compounds (e.g., reported in ) also inhibit NFAT dephosphorylation but lack structural or potency comparisons to this compound. Pinostrobin, a flavonoid from Boesenbergia pandurata, inhibits Ca²⁺-mediated cell cycle regulation but targets different pathways (e.g., GSK-3 kinase) .

Structural and Functional Specificity

- Target Specificity: Unlike FK506, which binds FKBP12 to inhibit calcineurin, this compound’s terpenoid coumarin structure suggests a distinct binding mechanism. It specifically inhibits the calcineurin pathway without affecting the Mpk1 MAP kinase pathway in yeast, highlighting its selectivity .

Toxicity Profile

- Low Acute Cytotoxicity: this compound exhibits minimal toxicity in Jurkat cells up to 100 μM, contrasting with FK506’s known nephrotoxicity and neurotoxicity .

- Yeast Resistance : this compound’s high effective concentrations in yeast (vs. Jurkat cells) may reflect yeast’s intrinsic drug resistance mechanisms (e.g., ergosterol-rich membranes) .

Comparative Efficacy in Disease Models

- Immunosuppression: this compound and FK506 both suppress IL-2 production in activated T-cells, but this compound’s lower potency necessitates derivative development for therapeutic use .

Data Tables

Table 1: Comparative Activity of this compound and FK506

Table 2: Key Compounds Targeting Calcineurin

Biological Activity

Clausmarin A is a terpenoid coumarin compound primarily derived from the leaves of Clausena harmandiana and other species within the Clausena genus. This compound has garnered significant attention in recent years due to its potential biological activities, particularly its immunosuppressive properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in medicine.

This compound is characterized as a coumarin derivative, which is a class of compounds known for their diverse biological activities. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the calcineurin pathway. Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a crucial role in T-cell activation and cytokine production. The inhibition of this pathway can lead to immunosuppressive effects similar to those observed with established drugs like FK506 and cyclosporin A.

Key Findings:

- Inhibition of Calcineurin : Research indicates that this compound inhibits calcineurin phosphatase activity, leading to reduced IL-2 production in Jurkat T-cells .

- Calcium Signaling Modulation : In yeast models, this compound demonstrated a dose-dependent alleviation of growth defects caused by hyperactivation of calcium signaling pathways, suggesting its role as a calcium signaling inhibitor .

Experimental Studies

Several studies have explored the biological activity of this compound, providing insights into its pharmacological potential:

- Yeast Model Studies :

- Human Cell Line Studies :

Biological Activity Summary Table

| Biological Activity | Description | Experimental Model | Findings |

|---|---|---|---|

| Immunosuppressive | Inhibits IL-2 production and NFAT dephosphorylation | Jurkat T-cells | Dose-dependent inhibition observed |

| Calcium Signaling Inhibition | Alleviates growth defects from hyperactivated calcium signaling | Yeast strains | Restores growth in Ca²⁺-sensitive strains |

| Calcineurin Pathway Inhibition | Directly inhibits calcineurin phosphatase activity | Yeast and human cell lines | Similar effects to FK506; confirms target pathway |

Case Studies and Clinical Implications

While there are no extensive clinical trials reported for this compound as of now, its promising results in preclinical studies suggest potential applications in treating conditions requiring immunosuppression. The compound could serve as a lead for developing new immunosuppressive agents with potentially fewer side effects than current therapies.

Potential Applications:

- Autoimmune Diseases : Given its immunosuppressive properties, this compound may be beneficial in managing autoimmune disorders.

- Transplant Medicine : Similar to FK506 and cyclosporin A, it could be explored for use in organ transplantation to prevent rejection.

Q & A

Q. What are the recommended spectroscopic techniques for structural confirmation of Clausmarin A?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for elucidating this compound's structure. NMR provides detailed information on proton and carbon environments, while high-resolution MS confirms molecular weight and fragmentation patterns. For novel compounds, comparative analysis with known analogs and X-ray crystallography (if crystalline) further validates structural assignments .

Q. What in vitro assays are commonly used to evaluate this compound’s immunosuppressive activity?

The Jurkat T-cell interleukin-2 (IL-2) production assay and yeast-based calcineurin inhibition assays are standard. In Jurkat cells, IL-2 suppression is measured via ELISA or flow cytometry after T-cell activation. Yeast assays assess growth inhibition under calcineurin-dependent conditions, with dose-response curves (0.25–25 μM for cellular assays) to determine IC₅₀ values . Experimental protocols should include controls for cytotoxicity and solvent effects .

Q. How is this compound isolated from natural sources, and what purity criteria are applied?

this compound is typically isolated via solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques (column chromatography, HPLC). Purity is assessed using HPLC-DAD (>95% purity) and corroborated by NMR to exclude contaminants. For novel isolates, elemental analysis and optical rotation measurements are required to confirm homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro calcineurin inhibition and physiological effects of this compound?

Evidence shows this compound inhibits IL-2 production in Jurkat cells at 0.25–25 μM but requires >62.5 μM to inhibit calcineurin in vitro . To address this discrepancy:

- Perform kinetic studies to assess time-dependent inhibition.

- Use proteomics to identify off-target interactions (e.g., NFAT pathway modulation).

- Validate findings with CRISPR-edited Jurkat cells lacking calcineurin isoforms .

Q. What methodological considerations are critical for optimizing cell-based assays to evaluate this compound’s immunosuppression?

- Cell line selection : Use Jurkat T cells for IL-2 studies and primary human T cells for translational relevance.

- Dose calibration : Test 0.1–50 μM ranges to capture subtoxic and saturating effects.

- Endpoint validation : Combine IL-2 ELISA with flow cytometry for intracellular protein detection.

- Reproducibility : Document cell passage numbers, serum lot variations, and activation stimuli (e.g., PMA/ionomycin vs. CD3/CD28) .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Use non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. For significance testing, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report p-values (e.g., p < 0.001 as in ) and effect sizes. Sensitivity analyses should account for batch effects in cell cultures .

Q. How can computational modeling predict this compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites on calcineurin or NFAT. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-protein complexes. Validate predictions with mutagenesis studies targeting predicted interaction residues .

Q. What strategies ensure reproducibility in pharmacological studies of this compound?

- Detailed protocols : Specify buffer compositions, cell densities, and incubation times.

- Batch testing : Replicate experiments across independent cell passages and reagent lots.

- Data transparency : Share raw flow cytometry files and HPLC chromatograms as supplementary materials .

Q. How should researchers design studies to assess this compound’s synergism with other immunosuppressants?

Use combination index (CI) models (Chou-Talalay method):

Q. What methodologies evaluate the long-term stability of this compound in storage?

- Accelerated degradation studies : Expose this compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 1–6 months.

- Analytical monitoring : Use HPLC-PDA to track degradation products and NMR to confirm structural integrity.

- Bioactivity retention : Re-test immunosuppressive activity post-storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.